An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Musk Xylene-d9
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Musk Xylene-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Musk Xylene-d9, a deuterated isotopologue of the synthetic fragrance, Musk Xylene. The inclusion of deuterium atoms in the tert-butyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in environmental monitoring, toxicology studies, and quality control in the cosmetics industry. This document outlines the synthetic pathway, detailed experimental protocols, and expected analytical data.
Synthetic Pathway Overview
The synthesis of Musk Xylene-d9 is a multi-step process that begins with the preparation of the deuterated precursor, tert-butanol-d9. This is followed by its conversion to tert-butyl-d9 chloride, which then undergoes a Friedel-Crafts alkylation with m-xylene. The final step involves the nitration of the resulting deuterated intermediate to yield Musk Xylene-d9.
Caption: Synthetic pathway for Musk Xylene-d9.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis of Musk Xylene-d9.
Synthesis of tert-butanol-d9
This procedure is adapted from a patented method for the preparation of deuterated tert-butyl alcohol.[1]
Materials:
-
Deuterated methyl magnesium iodide (CD₃MgI)
-
Deuterated acetone (CD₃)₂CO
-
Anhydrous manganese chloride (MnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Heavy water (D₂O)
-
Deuterated hydrochloric acid (DCl)
Procedure:
-
To a dry three-necked flask equipped with a thermometer, a condenser, and a dropping funnel, add deuterated methyl magnesium iodide, anhydrous tetrahydrofuran, and anhydrous manganese chloride.
-
Cool the mixture to 0-10°C.
-
Slowly add deuterated acetone dropwise to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed for 4-6 hours at the controlled temperature.
-
Quench the reaction by the slow addition of a D₂O solution of deuterated hydrochloric acid.
-
Separate the organic layer and purify by distillation to obtain tert-butanol-d9.
Synthesis of tert-butyl-d9 chloride
This procedure is based on standard methods for the conversion of tertiary alcohols to alkyl chlorides.[2][3][4][5][6]
Materials:
-
tert-butanol-d9
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a separatory funnel, combine tert-butanol-d9 and concentrated hydrochloric acid.
-
Shake the mixture for 15-20 minutes, periodically venting the funnel.
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.
-
Dry the organic layer with anhydrous calcium chloride.
-
Decant the dried liquid and purify by distillation to yield tert-butyl-d9 chloride.
Friedel-Crafts Alkylation of m-xylene with tert-butyl-d9 chloride
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[7][8]
Materials:
-
m-xylene
-
tert-butyl-d9 chloride
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
To a clean, dry reaction flask, add m-xylene and tert-butyl-d9 chloride.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions to the cooled and stirred reaction mixture.
-
Allow the reaction to proceed in the ice bath until the evolution of HCl gas subsides.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Quench the reaction by carefully adding water and a small amount of hydrochloric acid.
-
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
-
Purify the product, 5-tert-butyl-d9-1,3-dimethylbenzene, by distillation.
Nitration of 5-tert-butyl-d9-1,3-dimethylbenzene
This final step is based on the known nitration methods for producing musk xylene.[9]
Materials:
-
5-tert-butyl-d9-1,3-dimethylbenzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid at a low temperature.
-
Slowly add the 5-tert-butyl-d9-1,3-dimethylbenzene to the stirred and cooled nitrating mixture.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude Musk Xylene-d9.
-
Filter the crude product and wash thoroughly with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure Musk Xylene-d9.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of Musk Xylene-d9 and its precursors.
| Step | Reactants | Product | Reported Yield | Isotopic Purity (atom % D) | Reference |
| 1 | Deuterated methyl magnesium iodide, Deuterated acetone | tert-butanol-d9 | 80-82% | 99.7-99.8% | [10] |
| 2 | tert-butanol-d9, HCl | tert-butyl-d9 chloride | 78-88% (for non-deuterated) | Expected to be >99% | [2] |
| 3 | m-xylene, tert-butyl-d9 chloride | 5-tert-butyl-d9-1,3-dimethylbenzene | ~65% (for non-deuterated) | Expected to be >99% | [7] |
| 4 | 5-tert-butyl-d9-1,3-dimethylbenzene, HNO₃/H₂SO₄ | Musk Xylene-d9 | Expected to be similar to non-deuterated | Expected to be >99% | - |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (non-deuterated) | Expected Spectroscopic Data |
| Musk Xylene-d9 | C₁₂H₆D₉N₃O₆ | 306.33 | 81-15-2 | ¹H NMR: Signals corresponding to the aromatic and methyl protons. Absence of a signal for the tert-butyl group. MS (EI): Expected molecular ion (M⁺) at m/z 306. |
| Musk Xylene | C₁₂H₁₅N₃O₆ | 297.27 | 81-15-2 | ¹H NMR: Signals for aromatic, methyl, and tert-butyl protons.[11] MS (EI): Molecular ion (M⁺) at m/z 297.[11] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Musk Xylene-d9.
Caption: General experimental workflow for Musk Xylene-d9 synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. The preparation of tertiary butyl chloride (2-chloro-2-methylpropane) [wwwchem.uwimona.edu.jm]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
- 9. Musk xylene - Wikipedia [en.wikipedia.org]
- 10. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 11. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
